3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Overview

Description

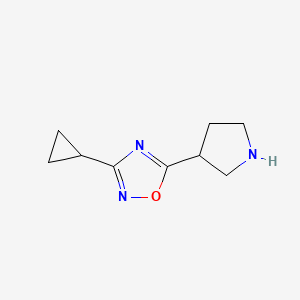

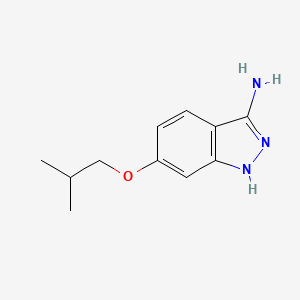

“3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” is a chemical compound with the molecular formula C9H13N3O .

Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” consists of a cyclopropyl group, a pyrrolidin-3-yl group, and a 1,2,4-oxadiazole group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” would depend on its molecular structure. It has a molecular weight of 179.219 Da .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles, including structures similar to 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have been extensively studied for their therapeutic potential across a wide range of diseases. These compounds are known for their ability to interact effectively with various enzymes and receptors due to their structural features, including nitrogen atoms similar to pyridine. This interaction facilitates a broad spectrum of biological activities, making 1,3,4-oxadiazole derivatives promising candidates in medicinal chemistry for the treatment of diseases such as cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. The wide-ranging therapeutic applications highlight the significant potential of these compounds in drug development and therapeutic interventions (Verma et al., 2019).

Metal-Ion Sensing Applications

Beyond their therapeutic applications, 1,3,4-oxadiazole compounds, including variants like 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have shown remarkable utility in the field of metal-ion sensing. These compounds are integral in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of coordination sites (N and O donor atoms). This makes them ideal for detecting and sensing various metal ions, a capability that is essential in environmental monitoring, biomedical research, and the development of diagnostic tools (Sharma et al., 2022).

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been a significant focus of research, given the global challenge of antimicrobial resistance. These compounds, including those structurally related to 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have demonstrated potent activity against a variety of microbial pathogens. Their efficacy often surpasses that of existing antibiotics, making them promising candidates for the development of new antimicrobial drugs. This potential is critical in the ongoing fight against drug-resistant bacteria and the search for novel antimicrobial agents (Glomb & Świątek, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” would depend on the specific scientific or industrial context in which this compound is used. Potential areas of interest could include its synthesis, its reactivity, its physical and chemical properties, and its potential applications .

properties

IUPAC Name |

3-cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7/h6-7,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWKRAJPWOGTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)

![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)

![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)